![molecular formula C8H17ClN2O B1395162 N-Allyl-2-amino-3-methylbutanamide hydrochloride CAS No. 1246172-88-2](/img/structure/B1395162.png)
N-Allyl-2-amino-3-methylbutanamide hydrochloride
Overview
Description
N-Allyl-2-amino-3-methylbutanamide hydrochloride is an organic compound with the molecular formula C8H17ClN2O . It is used in research and has a molecular weight of 192.69 .
Molecular Structure Analysis
The molecular structure of N-Allyl-2-amino-3-methylbutanamide hydrochloride consists of 8 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the sources I found.Scientific Research Applications
Asymmetric Synthesis of Allylic Amines
N-Allyl-2-amino-3-methylbutanamide hydrochloride: is used in the asymmetric synthesis of allylic amines, which are crucial in pharmaceutical research, catalysis, and natural product synthesis . The compound can serve as an ammonia carrier in the rhodium-catalyzed hydroamination of allenes, leading to the production of α-chiral allylic amines with high regio- and enantioselectivity . This process is significant due to the versatility of the allylic moiety for further structural elaboration.
Multicomponent Coupling Reactions
This compound plays a role in the practical synthesis of allylic amines via nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides . The method is environmentally friendly and modular, allowing for the creation of complex and diverse allylic amines in a single step. It’s particularly valuable for synthesizing drug-like allylic amines that are not easily accessible by other methods .
Prostaglandin Agonist Synthesis
In the field of medicinal chemistry, N-Allyl-2-amino-3-methylbutanamide hydrochloride is utilized in the gram-scale preparation of prostaglandin agonists. These compounds are important due to their role in various physiological functions and potential therapeutic applications .
Enantioselective Catalysis
The compound’s application extends to enantioselective catalysis, where it is used to achieve exclusive branched selectivities and excellent enantioselectivities in chemical reactions. This is particularly important for creating compounds with specific chiral configurations, which can have significant implications in drug development .
Building Blocks for Heterocycles
N-Allyl-2-amino-3-methylbutanamide hydrochloride: serves as a building block for the synthesis of heterocycles. Heterocycles are a fundamental component of many pharmaceuticals and are essential for the diversity of chemical structures in drug discovery .
Bioactive Amine Synthesis
The compound is also instrumental in the synthesis of bioactive amines. These amines are present in many biologically active molecules and are key to the development of new medications and treatments .
Research in Organic Synthesis
In organic synthesis, N-Allyl-2-amino-3-methylbutanamide hydrochloride is used to explore new synthetic pathways and methodologies. Its role in the development of new synthetic reactions can lead to more efficient and sustainable chemical processes .
Chemical Space Exploration
Lastly, the compound contributes to the exploration of biologically relevant chemical space. By enabling the synthesis of diverse allylic amines, it aids researchers in probing the vast chemical space for potential new drug candidates .
Safety and Hazards
N-Allyl-2-amino-3-methylbutanamide hydrochloride should be handled with care. It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray. It should be handled under inert gas and protected from moisture. The container should be kept tightly closed and stored in a cool place .
properties
IUPAC Name |
2-amino-3-methyl-N-prop-2-enylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-4-5-10-8(11)7(9)6(2)3;/h4,6-7H,1,5,9H2,2-3H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIKQVCDARYEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC=C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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